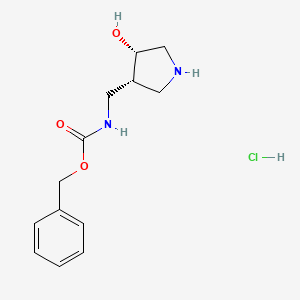

cis-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

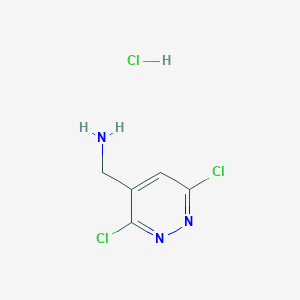

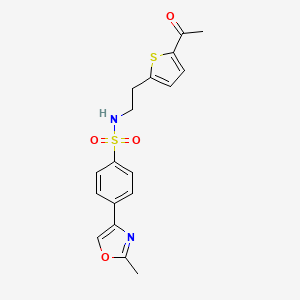

“Cis-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate hcl” is a chemical compound with the molecular formula C13H19ClN2O3 . It is also known by the synonym “rac-benzyl ((3r,4s)-4-hydroxypyrrolidin-3-yl)carbamate” and has a CAS number of 1951439-02-3 . The compound is a white solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N2O3/c15-11-7-13-6-10(11)14-12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,13,15H,6-8H2,(H,14,16)/t10-,11+/m1/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.Physical And Chemical Properties Analysis

This compound has a molecular weight of 236.27 . It is a white solid at room temperature .Scientific Research Applications

Synthesis Methodologies and Chemical Properties

Protecting Group-Free Synthesis : A study reported a protecting group-free synthesis of 2,3-cis substituted hydroxypyrrolidines. Two novel methodologies were developed for the stereoselective formation of cyclic carbamates from olefinic amines and the formation of primary amines via a Vasella/reductive amination reaction, both in aqueous media (Dangerfield, Timmer, & Stocker, 2009).

Ionic Liquids for Enzymatic Resolution : The efficient enzymatic resolution of a precursor to Indinavir, a compound related to cis-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate, was demonstrated in ionic liquids. This process allowed for the recovery and reuse of the catalyst and medium, highlighting a green chemistry approach to compound synthesis (Lourenço, Barreiros, & Afonso, 2007).

Catalytic Intramolecular Hydrofunctionalization : A study focused on the Au(I)-catalyzed intramolecular hydroamination and hydroalkoxylation of N-allenyl carbamates and allenyl alcohols, leading to the formation of cyclic compounds. This research provides insight into the versatility of gold catalysis in organic synthesis (Zhang et al., 2006).

Biological Activities

- Dopamine Receptor Antagonism : YM-09151-2, a compound structurally related to cis-Benzyl ((4-hydroxypyrrolidin-3-YL)methyl)carbamate, was identified as a potent antagonist of D2-type dopamine receptors in the rat pituitary gland, suggesting its potential for studying dopamine's physiological roles (Meltzer, Mikuni, Simonović, & Gudelsky, 1983).

Applications in Synthesis of Complex Molecules

- Asymmetric Synthesis of Stereoisomers : The diastereoselective conjugate addition of lithium (S)-N-benzyl-N-[small alpha]-methylbenzylamide led to the first asymmetric syntheses of cis- and trans-4-aminopyrrolidine and tetrahydrofuran carboxylic acids, showcasing advanced techniques in the synthesis of complex chiral molecules (Bunnage et al., 2004).

properties

IUPAC Name |

benzyl N-[[(3R,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3.ClH/c16-12-8-14-6-11(12)7-15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H/t11-,12-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNWZAAHQLZEMU-MNMPKAIFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)CNC(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](CN1)O)CNC(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B2993564.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2-bromobenzamide](/img/structure/B2993574.png)

![3-((5-((2,5-dimethylbenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2993586.png)